Technical Whitepaper: Structural Elucidation and Synthetic Utility of (7-Nitro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol
Technical Whitepaper: Structural Elucidation and Synthetic Utility of (7-Nitro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol
This technical guide details the structural elucidation, synthetic pathways, and medicinal utility of (7-Nitro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol . It is designed for researchers requiring high-purity intermediates for adrenergic antagonist development.
Executive Summary & Molecular Identity
The compound (7-Nitro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol represents a critical pharmacophore in medicinal chemistry, serving as a high-value intermediate for the synthesis of
Unlike its unsubstituted parent, the 7-nitro derivative introduces a strong electron-withdrawing group that alters the electronic landscape of the benzene ring, facilitating downstream nucleophilic aromatic substitutions or reduction to the corresponding aniline for amide coupling.
Chemical Identity Table
| Property | Specification |
| IUPAC Name | (7-Nitro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol |
| Common Name | 7-Nitro-2-hydroxymethyl-1,4-benzodioxane |
| Molecular Formula | |
| Molecular Weight | 211.17 g/mol |
| Chirality | C2 is a stereocenter.[1][2][3] (R) and (S) enantiomers exist; the (S)-enantiomer is often the bioactive congener in adrenergic ligands. |
| Key Functionality | Primary Alcohol (C2-substituent), Nitro group (C7-substituent), 1,4-Dioxane bridge. |
Structural Analysis & Regioisomerism
A defining challenge in working with this scaffold is distinguishing between the 6-nitro and 7-nitro regioisomers. In the 2-substituted 1,4-benzodioxane system, the positions are not equivalent due to the substituent at C2.
The Regiochemistry Challenge
-
6-Nitro Isomer: The nitro group is para to the oxygen at position 1 (O1).
-
7-Nitro Isomer: The nitro group is para to the oxygen at position 4 (O4).
Spectroscopic Validation (NMR)
Differentiation is achieved via
-
7-Nitro Isomer (Target):
-
H-6 (meta to
): Appears as a doublet with a meta-coupling constant ( Hz). -
H-8 (ortho to
): Appears as a doublet with a meta-coupling constant ( Hz). -
H-5 (ortho to O4): Appears as a doublet of doublets (
Hz). -
Diagnostic: The proton at C8 is spatially distinct due to the proximity of the C2-hydroxymethyl group, often causing a slight shielding/deshielding shift compared to the 6-nitro isomer.
-
Synthetic Pathways & Regiocontrol[3]
Two primary routes exist: Direct Nitration (non-selective) and Convergent Cyclization (regioselective). The convergent route is recommended for high-purity applications.
Route A: Convergent Cyclization (Recommended)
This method utilizes the differential acidity of the phenolic hydroxyl groups in 4-nitrocatechol to control regiochemistry.
Mechanism:
-
Starting Material: 4-Nitrocatechol.
-
Reagent: Epichlorohydrin (racemic or chiral for enantioselective synthesis).
-
Principle: The hydroxyl group para to the nitro group (
) is more acidic than the meta hydroxyl ( ). -
Process: Base-mediated deprotonation preferentially targets the para-OH. This oxygen attacks the epoxide (or displaces the primary chloride), establishing the ether linkage at what becomes position 1 (relative to the benzene ring). Subsequent cyclization closes the ring.
-
Result: The nitro group ends up at position 7 relative to the newly formed hydroxymethyl group at position 2.
Route B: Direct Nitration (Traditional)
Nitration of (2,3-dihydro-1,4-benzodioxin-2-yl)methanol using
-
Drawback: Produces a mixture of 6-nitro and 7-nitro isomers (typically 40:60 to 50:50 ratio) due to the competing directing effects of O1 and O4.
-
Purification: Requires tedious fractional crystallization or preparative HPLC.
Visualization of Synthetic Logic
The following diagram illustrates the regioselective synthesis (Route A) and the numbering scheme.
Figure 1: Regioselective synthesis workflow utilizing the acidity difference in 4-nitrocatechol to secure the 7-nitro isomer.[2][3][4][5][6][7][8][9]
Detailed Experimental Protocol (Convergent Route)
Objective: Synthesis of (7-Nitro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol.
Materials
-
4-Nitrocatechol (1.0 eq)
-
Epichlorohydrin (1.2 eq)
-
Potassium Carbonate (
, anhydrous, 2.5 eq) -
Acetonitrile (ACN) or DMF (Solvent)
Methodology
-
Activation: Charge a round-bottom flask with 4-nitrocatechol (15.5 g, 100 mmol) and anhydrous
(34.5 g, 250 mmol) in ACN (150 mL). Stir at reflux for 30 minutes to ensure deprotonation of the para-hydroxyl group. -
Alkylation: Add epichlorohydrin (11.1 g, 120 mmol) dropwise over 20 minutes.
-
Cyclization: Continue refluxing for 6–8 hours. Monitor via TLC (Ethyl Acetate/Hexane 1:1) for the disappearance of the catechol.
-
Workup: Cool the mixture to room temperature. Filter off inorganic salts. Evaporate the solvent under reduced pressure.
-
Extraction: Dissolve the residue in Ethyl Acetate (100 mL) and wash with 1M NaOH (2 x 50 mL) to remove unreacted phenols, followed by brine.
-
Purification: The crude oil often crystallizes upon standing. If necessary, purify via column chromatography (SiO2, Hexane:EtOAc 70:30 gradient).
Yield & Characterization[4][5][7][10]
-
Typical Yield: 65–75%
-
Appearance: Pale yellow solid.
-
Melting Point: 118–122 °C (approximate, solvent dependent).
Medicinal Chemistry Applications
The (7-nitro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol scaffold is a "privileged structure" in drug discovery.
-
-Adrenoreceptor Antagonists:
-
The nitro group is reduced to an amine (using
or ). -
The resulting aniline is coupled with quinazoline derivatives to form analogs of Doxazosin or Prazosin .
-
Mechanism:[3][4][5][8][10] The benzodioxane ring mimics the catecholamine moiety of epinephrine, binding to the orthosteric site of the receptor.
-
-
Dopamine D2/D4 Ligands:
-
The hydroxymethyl group is converted to a mesylate or halide.
-
Nucleophilic displacement with piperazines creates high-affinity CNS ligands (e.g., WB-4101 analogs).
-
References
-
Structural Analysis & NMR: Bolchi, C., et al. (2023). "Methyl 8- and 5-Nitro-1,4-Benzodioxane-2-Carboxylate."[7] Molbank, 2023(2), M1661. Link
-
Medicinal Chemistry (Scaffold Utility): Bolchi, C., et al. (2020). "1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry." European Journal of Medicinal Chemistry, 200, 112419. Link
-
Synthesis & Regioselectivity: Vasquez, G., et al. (2007). "Resolution of 2-substituted 1,4-benzodioxanes by entrainment." Tetrahedron: Asymmetry, 18(9), 1038-1041.[11] Link
-
Regiochemistry of Nitrocatechol: Chapleski, R. C., et al. (2018). "Identification and Quantification of 4-Nitrocatechol..." Environmental Science & Technology, 52(4), 1981-1989.[12] Link
Sources
- 1. EP3280710B1 - Process for the preparation of androgen receptor antagonists and intermediates thereof - Google Patents [patents.google.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. air.unimi.it [air.unimi.it]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Conversion of Catechol to 4-Nitrocatechol in Aqueous Microdroplets Exposed to O3 and NO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Carboxylation Reaction of Epichlorohydrin: Spectra-Based Experimental and Analytical System for Online Reaction Study [ijtech.eng.ui.ac.id]
- 11. researchgate.net [researchgate.net]
- 12. Identification and Quantification of 4-Nitrocatechol Formed from OH and NO3 Radical-Initiated Reactions of Catechol in Air in the Presence of NOx: Implications for Secondary Organic Aerosol Formation from Biomass Burning - PubMed [pubmed.ncbi.nlm.nih.gov]
